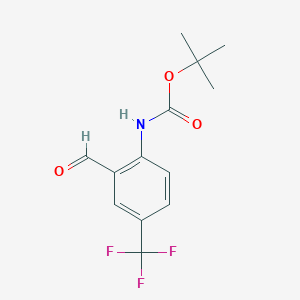

4,5-Dichloro-2-ethylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Benzofurans

Substituted 2-ethylphenols, including 4,5-dichloro-2-ethylphenol, when heated at or above 550 °C, produce substituted benzofurans along with other products. This process is indicative of the potential for synthesizing diverse benzofuran compounds, which are of interest in various chemical and pharmaceutical applications. The specific conditions, such as temperature and the presence of catalysts, significantly affect the yield and selectivity of benzofuran formation, suggesting a path for targeted synthesis strategies (Givens & Venuto, 1969).

Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines

4,5-Dichloro-1,2-dicyanobenzene, prepared from 4,5-dichloro-2-ethylphenol, serves as an intermediate in the synthesis of disubstituted 1,2-dicyanobenzenes and subsequently, octasubstituted phthalocyanines. These compounds are valuable in the development of materials for electronics and pigments, showcasing the chemical versatility and utility of 4,5-dichloro-2-ethylphenol as a precursor in organic synthesis (Wöhrle et al., 1993).

Biological Studies and Applications

While 4,5-dichloro-2-ethylphenol itself may not have been directly studied in biological systems, derivatives such as 4-chloro-3-ethylphenol have shown effects on calcium homeostasis in nonexcitable cells. This compound induces calcium release from ruthenium red-sensitive channels in skeletal muscle and various cell types, suggesting potential biological activity that could be explored for 4,5-dichloro-2-ethylphenol derivatives in biomedical research (Larini et al., 1995).

Environmental Chemistry and Microbial Transformation

The antimicrobial agent triclosan, structurally related to 4,5-dichloro-2-ethylphenol, reacts with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols and chlorinated organics. This reactivity underscores the environmental fate and transformation of chlorinated phenolic compounds, including potential derivatives of 4,5-dichloro-2-ethylphenol, in water treatment processes (Rule et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propriétés

IUPAC Name |

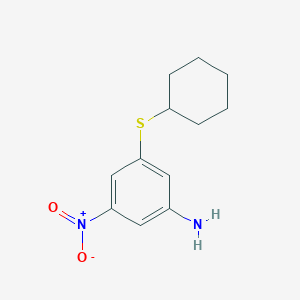

4,5-dichloro-2-ethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSTGPNGAUKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-ethylphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

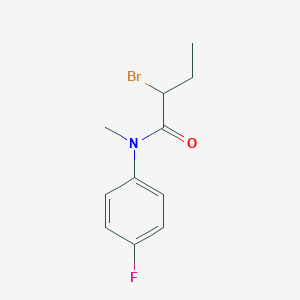

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)